molecular formula C15H14N2O6S B6412034 3-(2-N,N-Dimethylsulfamoylphenyl)-5-nitrobenzoic acid CAS No. 1261936-21-3

3-(2-N,N-Dimethylsulfamoylphenyl)-5-nitrobenzoic acid

Cat. No.: B6412034
CAS No.: 1261936-21-3
M. Wt: 350.3 g/mol
InChI Key: QGHGJVLBSICNRB-UHFFFAOYSA-N
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Description

3-(2-N,N-Dimethylsulfamoylphenyl)-5-nitrobenzoic acid is an organic compound characterized by the presence of a sulfamoyl group, a nitro group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-N,N-Dimethylsulfamoylphenyl)-5-nitrobenzoic acid typically involves a multi-step process. One common route includes the nitration of a suitable benzoic acid derivative, followed by the introduction of the sulfamoyl group through a sulfonation reaction. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-N,N-Dimethylsulfamoylphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Nucleophiles like amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Formation of 3-(2-N,N-Dimethylaminophenyl)-5-aminobenzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine or alcohol.

Scientific Research Applications

3-(2-N,N-Dimethylsulfamoylphenyl)-5-nitrobenzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or chemical resistance.

    Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 3-(2-N,N-Dimethylsulfamoylphenyl)-5-nitrobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of the nitro and sulfamoyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid
  • 3-(2-N,N-Dimethylsulfamoylphenyl)-6-nitrobenzoic acid
  • 3-(2-N,N-Dimethylsulfamoylphenyl)-5-chlorobenzoic acid

Uniqueness

3-(2-N,N-Dimethylsulfamoylphenyl)-5-nitrobenzoic acid is unique due to the specific positioning of the nitro and sulfamoyl groups on the benzoic acid ring. This arrangement can lead to distinct chemical reactivity and biological activity compared to its analogs. The compound’s unique structure allows for targeted applications in various scientific fields.

Properties

IUPAC Name

3-[2-(dimethylsulfamoyl)phenyl]-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c1-16(2)24(22,23)14-6-4-3-5-13(14)10-7-11(15(18)19)9-12(8-10)17(20)21/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHGJVLBSICNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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